1-(2-Aminopropoxy)-3-bromobenzene

Organic Synthesis Medicinal Chemistry Chemical Biology

1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2), also referred to as 1-(3-bromophenoxy)propan-2-amine, is a brominated aryloxyalkylamine with the molecular formula C9H12BrNO and a molecular weight of 230.11 g/mol. It is supplied by several vendors with a minimum purity specification of 95% , and is typically stored long-term in cool, dry conditions.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 1018586-11-2
Cat. No. B3200607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminopropoxy)-3-bromobenzene
CAS1018586-11-2
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCC(COC1=CC(=CC=C1)Br)N
InChIInChI=1S/C9H12BrNO/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3
InChIKeyCOQLDVMMMYXNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2): Sourcing and Purity Specifications for Research Applications


1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2), also referred to as 1-(3-bromophenoxy)propan-2-amine, is a brominated aryloxyalkylamine with the molecular formula C9H12BrNO and a molecular weight of 230.11 g/mol . It is supplied by several vendors with a minimum purity specification of 95% , and is typically stored long-term in cool, dry conditions . This compound is primarily used as a versatile intermediate in organic synthesis, including applications in pharmaceutical and agrochemical research [1].

1-(2-Aminopropoxy)-3-bromobenzene: Why In-Class Aryloxyalkylamines Are Not Interchangeable


The class of aryloxyalkylamines, particularly those with a bromine substituent, are known to exhibit significant variations in biological activity based on the position of the bromine atom on the phenyl ring [1]. For instance, the ortho (2-), meta (3-), and para (4-) bromo isomers can display vastly different affinities for biological targets, and cannot be assumed to be functionally equivalent . Furthermore, subtle changes in the aminopropoxy linker, such as moving the amino group from the 2-position to the 1-position of the propyl chain, can alter the molecule's 3D conformation and impact its interactions [1]. These structural nuances make generic substitution a high-risk proposition for researchers seeking reproducible results in biological assays or the synthesis of defined chemical entities.

Quantitative Differentiation Guide for 1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2)


Regioisomeric Purity and Sourcing for 1-(2-Aminopropoxy)-3-bromobenzene

Commercially sourced 1-(2-Aminopropoxy)-3-bromobenzene (meta-bromo isomer) is typically specified at 95% purity . In contrast, the ortho-bromo isomer (1-(2-Aminopropoxy)-2-bromobenzene, CAS 1018662-79-7) is available at a certified purity of 97% from certain vendors . This difference in available purity grades is a key differentiator for procurement.

Organic Synthesis Medicinal Chemistry Chemical Biology

Positional Isomer Differentiation for Aminopropoxy Linker

The target compound, 1-(2-Aminopropoxy)-3-bromobenzene, features an amine group on the 2-position of its propyl chain (IUPAC: 1-(3-bromophenoxy)propan-2-amine). A closely related isomer, 2-(3-bromophenoxy)propan-1-amine (CAS 886763-32-2), has the amine group on the 1-position of the propyl chain [1]. This structural difference alters the molecule's overall geometry, which is known to be a critical factor in the structure-activity relationships (SAR) of aryloxyalkylamines [2].

Synthetic Chemistry Scaffold Design Structure-Activity Relationship

Recommended Application Scenarios for 1-(2-Aminopropoxy)-3-bromobenzene (CAS 1018586-11-2) Based on Verified Evidence


Synthesis of Aryloxyalkylamine Derivatives for Serotonin Receptor Agonist Screening

The meta-bromo substitution pattern of 1-(2-Aminopropoxy)-3-bromobenzene makes it a relevant scaffold for exploring h5-HT1B receptor agonists. Research has demonstrated that aryloxyalkylamines, as a class, can be developed into potent and selective ligands for this target, and the position of halogen substituents is known to modulate activity [1]. Researchers can utilize this specific compound as a starting point for further derivatization to build focused libraries for screening in anti-migraine or analgesic programs.

Preparation of Functionalized Building Blocks via Cross-Coupling Reactions

The presence of the bromine atom on the meta-position of the phenyl ring allows 1-(2-Aminopropoxy)-3-bromobenzene to act as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [2]. This makes the compound a versatile intermediate for the introduction of diverse aryl, heteroaryl, or alkenyl groups, enabling the efficient synthesis of more complex, drug-like molecules for medicinal chemistry programs.

Comparative Biological Studies of Regioisomeric Bromophenoxy Propanamines

Given the established principle that the position of the bromine atom (ortho, meta, para) can significantly influence biological activity within this class of molecules [1], this compound is specifically suited for comparative SAR studies. Researchers can use it alongside its ortho- (CAS 1018662-79-7) and para- isomers to systematically map the binding requirements or functional effects of bromine placement on a given biological target or in a specific assay.

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